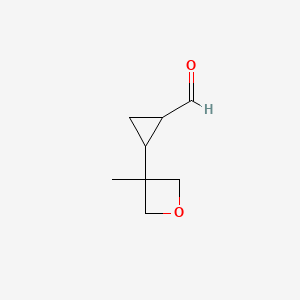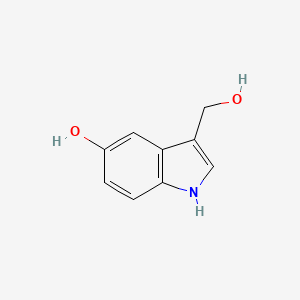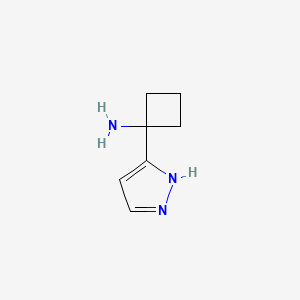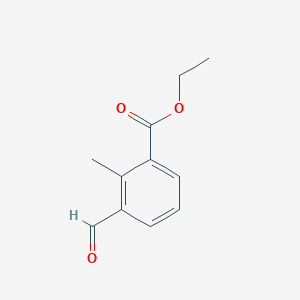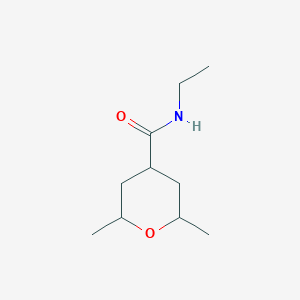
N-Ethyl-2,6-dimethyloxane-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-2,6-dimethyloxane-4-carboxamide typically involves the amidation of carboxylic acid substrates. Amidation can be achieved through both catalytic and non-catalytic methods . Catalytic amidation often employs reagents such as 2,4,6-tris-(2,2,2-trifluoroethoxy)-[1,3,5]triazine (TriTFET), which activates the carboxylic acid for the formation of the amide bond . Non-catalytic amidation can be performed under mild conditions using ammonium salts .
Industrial Production Methods
Industrial production of this compound involves large-scale amidation processes. These processes are optimized for high yield and purity, often utilizing advanced catalytic systems and continuous flow reactors to ensure efficient production .
Análisis De Reacciones Químicas
Types of Reactions
N-Ethyl-2,6-dimethyloxane-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
N-Ethyl-2,6-dimethyloxane-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a reference standard in analytical chemistry.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-Ethyl-2,6-dimethyloxane-4-carboxamide involves its interaction with molecular targets such as enzymes and proteins. The carboxamide moiety forms hydrogen bonds with these targets, inhibiting their activity and modulating biochemical pathways . This interaction is crucial for its potential therapeutic effects and applications in medicinal chemistry .
Comparación Con Compuestos Similares
Similar Compounds
- N-Methyl-2,6-dimethyloxane-4-carboxamide
- N-Propyl-2,6-dimethyloxane-4-carboxamide
- N-Butyl-2,6-dimethyloxane-4-carboxamide
Uniqueness
N-Ethyl-2,6-dimethyloxane-4-carboxamide is unique due to its specific ethyl substitution, which influences its chemical properties and reactivity. This uniqueness makes it a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C10H19NO2 |
|---|---|
Peso molecular |
185.26 g/mol |
Nombre IUPAC |
N-ethyl-2,6-dimethyloxane-4-carboxamide |
InChI |
InChI=1S/C10H19NO2/c1-4-11-10(12)9-5-7(2)13-8(3)6-9/h7-9H,4-6H2,1-3H3,(H,11,12) |
Clave InChI |
MQWQWELZOTUOST-UHFFFAOYSA-N |
SMILES canónico |
CCNC(=O)C1CC(OC(C1)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(Aminomethyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13204498.png)

![(2S)-2-Amino-3,3-dimethyl-N-[(1S)-1-phenylethyl]butanamide](/img/structure/B13204519.png)
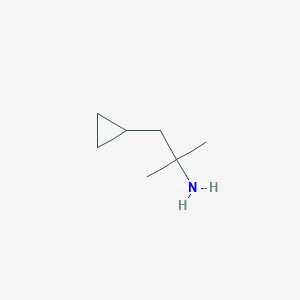
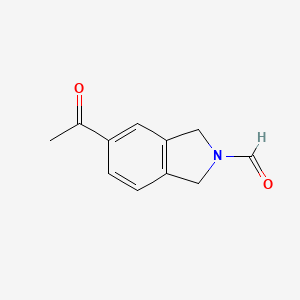
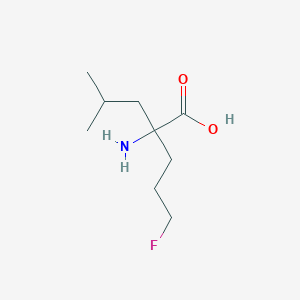
![2-Methoxy-3-[(propan-2-yloxy)methyl]aniline](/img/structure/B13204541.png)
![Ethyl 5,5-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13204549.png)
